molecular formula C20H19N3O2S B2462761 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide CAS No. 1424631-18-4

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide

Cat. No. B2462761
CAS RN: 1424631-18-4
M. Wt: 365.45
InChI Key: DOYFEUUAVFUKCH-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide, also known as CTCE-9908, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer and anti-inflammatory properties, making it a valuable candidate for further research.

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to the thiazole and tert-butyl groups in the compound of interest, serve as versatile intermediates in the asymmetric synthesis of amines. These imines are prepared in high yields and activate the imines for the addition of various classes of nucleophiles. This methodology allows for the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Microwave-Assisted Synthesis and Antimicrobial Activity

The compound's related structures have been synthesized using microwave irradiation, demonstrating a significant increase in reaction rate and better yield. These compounds, particularly those incorporating the 2-oxo-2H-chromen-3-yl thiazol-2-yl motif, exhibit notable antimicrobial activity against a variety of bacterial strains, highlighting their potential in antimicrobial agent development (Raval, Naik, & Desai, 2012).

Catalytic Asymmetric [3+2] Cycloaddition

Compounds incorporating the tert-butyl and thiazol-2-yl groups are utilized in asymmetric [3+2] cycloaddition reactions, facilitated by bifunctional phosphines based on D-Threonine-L-tert-leucine. This approach yields regiospecific [3+2]-annulation products with moderate enantioselectivities, demonstrating the compound's utility in synthesizing functionalized cyclopentenes (Han, Wang, Zhong, & Lu, 2011).

Synthesis and Evaluation of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the structural framework of the compound , aims to develop antimicrobial agents. These efforts have led to the creation of compounds with promising antibacterial and antifungal activities, expanding the scope of potential applications in the medical and pharmaceutical fields (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-20(2,3)17-12-26-19(22-17)23-18(24)15(10-21)9-13-8-14-6-4-5-7-16(14)25-11-13/h4-9,12H,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYFEUUAVFUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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